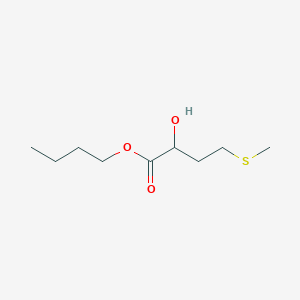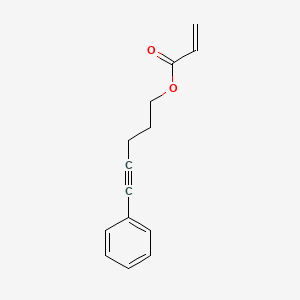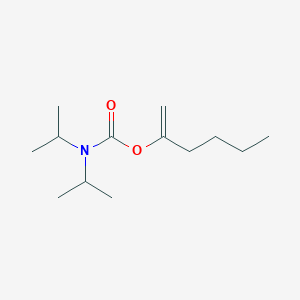
Hex-1-en-2-yl dipropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dipropan-2-ilcarbamato de hex-1-en-2-ilo es un compuesto químico conocido por su estructura y propiedades únicas. Es un tipo de carbamato, que es una clase de compuestos derivados del ácido carbámico. Este compuesto tiene una masa molecular de 227.18852904 daltons .
Métodos De Preparación
La síntesis del dipropan-2-ilcarbamato de hex-1-en-2-ilo se puede lograr a través de diversas rutas sintéticas. Un método común implica la adición catalítica de ácido indole-2-carboxílico a 1-hexino. Esta reacción emplea catalizadores como [RuCl2(η6-p-cimeno)(PPh3)] y [AuCl(PPh3)]/AgPF6 . Las condiciones de reacción típicamente implican el uso de medio acuoso y no requieren aditivos ácidos o básicos .
Análisis De Reacciones Químicas
El dipropan-2-ilcarbamato de hex-1-en-2-ilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El dipropan-2-ilcarbamato de hex-1-en-2-ilo tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del dipropan-2-ilcarbamato de hex-1-en-2-ilo implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con enzimas y proteínas, afectando su función y actividad. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
El dipropan-2-ilcarbamato de hex-1-en-2-ilo se puede comparar con otros compuestos similares, como:
Hex-1-en-2-il indole-2-carboxilato: Este compuesto también se sintetiza mediante la adición de ácido indole-2-carboxílico a 1-hexino.
Hex-1-en-2-il 1-(hex-1-en-2-il)-indole-2-carboxilato: Otro compuesto similar formado a través de una ruta sintética similar.
Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales y propiedades específicas, destacando la singularidad del dipropan-2-ilcarbamato de hex-1-en-2-ilo .
Propiedades
Número CAS |
648927-78-0 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
hex-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C13H25NO2/c1-7-8-9-12(6)16-13(15)14(10(2)3)11(4)5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
XPFVIYRUJWZFQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)OC(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
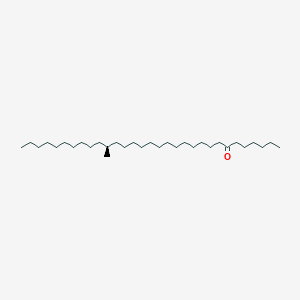
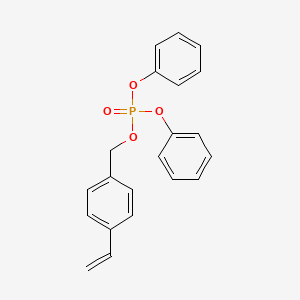
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
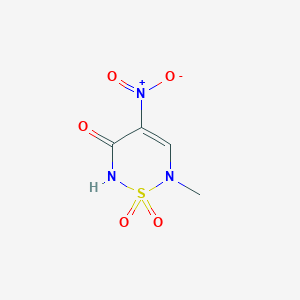
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
